Product packaging for Efaroxan hydrochloride(Cat. No.:CAS No. 89197-00-2)

Efaroxan hydrochloride

カタログ番号: B1671118
CAS番号: 89197-00-2
分子量: 252.74 g/mol
InChIキー: DWOIUCRHVWIHAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Context of Efaroxan (B1214185) Research

The research journey of Efaroxan began with its development as part of a series of α-adrenoceptor reagents. Initial studies in the 1980s focused on understanding how modifications to the 1,4-benzodioxan ring system influenced α-adrenoceptor activity. tocris.com This early work established Efaroxan as a potent antagonist of α2-adrenoceptors.

Subsequent research expanded to explore its effects beyond adrenergic receptors. Scientists discovered that Efaroxan also interacts with a class of non-adrenergic binding sites known as imidazoline (B1206853) receptors. tocris.comsigmaaldrich.com This discovery was pivotal, as it opened up new avenues for research into the physiological roles of these novel receptors, which were not well understood at the time. The heterogeneity of imidazoline binding sites (I1, I2, and the putative I3) became a key area of investigation, with Efaroxan serving as a critical pharmacological tool. scirp.orgiapchem.org

Overview of Efaroxan Hydrochloride as a Research Tool

This compound's value as a research tool stems from its specific binding properties. It allows researchers to dissect the complex signaling pathways involving both α2-adrenergic and imidazoline receptors. Its ability to differentiate between receptor subtypes has been instrumental in characterizing their distinct functions.

In preclinical research, Efaroxan has been employed in a wide array of studies, including:

Neuroscience: Investigating the modulation of neurotransmitter release, such as acetylcholine (B1216132), and exploring its potential in models of neurodegenerative conditions like Parkinson's disease. lktlabs.comnih.gov

Metabolic Disorders: Particularly in the study of insulin (B600854) secretion and glucose metabolism, where it has shown potential antihyperglycemic activity. lktlabs.comnih.govabbexa.com

Cardiovascular Research: Examining its effects on blood pressure and other cardiovascular parameters. medchemexpress.comsigmaaldrich.com

Pain Research: Its antagonistic properties at imidazoline receptors have been explored in models of neuropathic pain. nih.gov

The compound's utility is further enhanced by the availability of its enantiomers, (+)-efaroxan and (-)-efaroxan, which exhibit different potencies and selectivities, allowing for more nuanced investigations into receptor pharmacology. researchgate.net

Significance of this compound in Preclinical Investigations

The significance of this compound in preclinical investigations is multifaceted. Its primary contribution has been in advancing the understanding of imidazoline receptors and their physiological relevance.

One of the most notable areas of its preclinical significance is in the study of diabetes and insulin secretion. Research has demonstrated that Efaroxan can promote insulin secretion from pancreatic β-cells. tocris.comscirp.orgnih.gov This effect is thought to be mediated, at least in part, through its interaction with a putative I3 imidazoline receptor, distinct from the I1 and I2 subtypes. tocris.comscirp.org Studies have also suggested that its mechanism may involve the modulation of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. lktlabs.comnih.govnih.gov

Furthermore, preclinical studies have highlighted the potential of α2A-adrenoceptor antagonism, a key feature of Efaroxan, as a therapeutic strategy for type 2 diabetes. researchgate.net Investigations using Efaroxan have helped to elucidate the contribution of α2-antagonism versus other mechanisms in its antihyperglycemic effects. researchgate.net

In the field of neuroscience, preclinical work with Efaroxan has shown that it can enhance the release of acetylcholine in the brain, suggesting potential applications in conditions associated with cholinergic deficits. nih.gov Its use in animal models has also provided insights into the role of α2-adrenergic receptors in the mechanisms of opioid tolerance. lktlabs.com

Detailed Research Findings

Receptor Binding Profile of this compound

This compound exhibits a complex receptor binding profile, which is central to its utility as a research tool. The following table summarizes its binding affinities for various receptors.

Receptor SubtypeBinding Affinity (pKi)Reference
α2A-adrenoceptor7.87 tocris.com
α2B-adrenoceptor7.42 tocris.com
α2C-adrenoceptor5.74 tocris.com
Imidazoline I1 Receptor7.28 tocris.com
Imidazoline I2 Receptor< 5 tocris.com

pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity.

Preclinical Research on Efaroxan and Insulin Secretion

A significant body of preclinical research has focused on the effects of Efaroxan on insulin secretion. These studies have been crucial in understanding the role of imidazoline receptors in pancreatic function.

Study FocusKey FindingsAnimal/Cell ModelReference
Stimulation of Insulin Secretion Efaroxan stimulates insulin secretion at glucose concentrations between 4 and 12 mM. This effect was not replicated by its structural analogue, idazoxan (B1206943), suggesting a mechanism beyond classical α2-receptor antagonism.Isolated rat pancreatic islets nih.gov
Role of Putative I3 Receptor Efaroxan promotes insulin secretion at a site distinct from I1 or I2 receptors, termed the putative I3 receptor.In vitro and in vivo models tocris.com
Interaction with KATP Channels The insulin-releasing effect of Efaroxan correlates with its ability to reverse the inhibition of secretion caused by the KATP channel opener, diazoxide (B193173).Isolated rat pancreatic islets nih.gov
Enantiomer-Specific Effects (+)-Efaroxan, the enantiomer with stronger α2-antagonistic activity, was significantly more potent in counteracting the inhibition of insulin release by an α2-agonist compared to (-)-efaroxan.Isolated mouse pancreatic islets researchgate.net
Glucose-Dependent Enhancement Efaroxan enhances glucose-induced insulin release, an effect also observed with other imidazoline ligands like idazoxan and BU 224.Isolated rabbit islets scirp.org
Distal Mechanisms Evidence suggests Efaroxan interacts with a component of the secretory pathway distal to the KATP channel, contributing to the potentiation of insulin secretion.Pancreatic β-cells researchgate.net
Role of Rhes Protein The monomeric G-protein, Rhes, has been identified as a potential target regulated by Efaroxan in pancreatic β-cells, implicated in the distal events of imidazoline-induced insulin secretion.Pancreatic β-cells nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClN2O B1671118 Efaroxan hydrochloride CAS No. 89197-00-2

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOIUCRHVWIHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474686
Record name 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89197-32-0, 89197-00-2
Record name Efaroxan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Efaroxan hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Pharmacological Characterization and Receptor Binding Profile of Efaroxan Hydrochloride

Alpha-2 Adrenoceptor Antagonism

Efaroxan (B1214185) hydrochloride is a potent and highly selective α2-adrenoceptor antagonist. nih.gov In studies using isolated rat tissues, Efaroxan demonstrated a selectivity ratio for α2- versus alpha-1 (α1)-adrenoceptors of 724, significantly higher than that of the related compound idazoxan (B1206943), which has a ratio of 182. nih.gov The antagonist potency (pA2 value) of Efaroxan at α2-adrenoceptors in the rat vas deferens was determined to be 8.89, while its potency at α1-adrenoceptors in the rat anococcygeus muscle was much lower, with a pA2 of 6.03. nih.gov

Selectivity Profile Across Alpha-2 Adrenoceptor Subtypes (e.g., α2A, α2B, α2C)

The α2-adrenoceptor family is composed of three main subtypes: α2A, α2B, and α2C, which are products of different genes. nih.govwikipedia.orgsigmaaldrich.com While specific binding affinity data for Efaroxan at each individual human subtype is not extensively detailed in the literature, its functional effects suggest significant interaction, particularly with the α2A subtype. The antihyperglycemic action of the racemic (±)-efaroxan in mice has been shown to be almost entirely attributable to its α2-adrenoceptor antagonism. nih.gov Further investigation into its enantiomers revealed that (+)-efaroxan, considered the primary carrier of the α2-antagonistic activity, was substantially more effective at counteracting the α2-agonist UK14,304 than its (-)-efaroxan counterpart, pointing to the critical role of this receptor interaction in its glucose-modulating effects. nih.gov This has led to a reappraisal of the therapeutic potential of α2A-antagonistic compounds for specific patient populations with type 2 diabetes characterized by higher α2A-adrenergic activation. nih.gov

Antagonistic Activity at Prejunctional and Postjunctional Alpha-2 Adrenoceptors

α2-Adrenoceptors are located both on presynaptic (prejunctional) nerve terminals, where they regulate neurotransmitter release, and on postsynaptic (postjunctional) cells, where they mediate physiological responses like smooth muscle contraction. sigmaaldrich.com Efaroxan hydrochloride has been demonstrated to be a potent antagonist at both prejunctional and postjunctional α2-adrenoceptors. nih.gov In studies conducted on pithed rats, Efaroxan effectively antagonized the effects of the α2-agonist UK-14,304 at both locations. nih.gov

Table 1: Antagonistic Activity of Efaroxan at Prejunctional and Postjunctional α2-Adrenoceptors in Pithed Rats nih.gov
Receptor LocationTissueAgonist UsedEfaroxan Dose for 2-Fold Dose-Response Shift (µmol/kg, i.v.)
PrejunctionalCardiacUK-14,3040.05
PostjunctionalVascularUK-14,3040.13

Imidazoline (B1206853) Receptor Ligand and Antagonist Properties

In addition to its well-defined role as an α2-adrenoceptor antagonist, this compound is a significant ligand for imidazoline receptors, a distinct class of receptors that includes at least three subtypes (I1, I2, and I3). medchemexpress.comkup.atwikipedia.org

Affinity for Imidazoline I1 Receptors

This compound is a selective and high-affinity antagonist for the imidazoline I1 receptor. medchemexpress.commedchemexpress.com This receptor is implicated in the central regulation of blood pressure. nih.govphysiology.org Efaroxan's antagonist properties at the I1 receptor are demonstrated by its ability to block the antihypertensive effects of I1-selective agonists like moxonidine (B1115). nih.gov Binding studies in bovine rostral ventrolateral medulla membranes revealed a high affinity of Efaroxan for I1-imidazoline receptors. medchemexpress.com

Table 2: Binding Affinity (Ki) of this compound at Imidazoline I1 and α2-Adrenergic Receptors medchemexpress.com
Receptor TargetKi Value (nM)Selectivity (α2 / I1)
I1-Imidazoline Receptor0.15~37-fold selectivity for I1
α2-Adrenergic Receptor5.6

Interactions with Imidazoline I2 Receptors

The interaction of Efaroxan with I2 imidazoline receptors is less clear, with some conflicting reports. While some literature broadly classifies Efaroxan as both an I1 and I2 antagonist, functional studies suggest a significant degree of selectivity for the I1 subtype. nih.gov For instance, research on I2 receptor-mediated hypothermia showed that the effect was reversed by the non-selective imidazoline antagonist idazoxan but was not affected by Efaroxan, indicating that Efaroxan does not act as an antagonist at the I2 receptors involved in this response. nih.gov Similarly, in a model of postoperative pain, the antinociceptive effects of an I2 receptor agonist were blocked by idazoxan but not by the I1 antagonist Efaroxan. nih.gov This evidence suggests that Efaroxan has low affinity or functional activity at I2 receptors compared to its potent antagonism at I1 sites.

Role as a Putative Imidazoline I3 Receptor Ligand

The putative I3 imidazoline receptor is located in pancreatic β-cells and is involved in the regulation of insulin (B600854) secretion. medchemexpress.comwikipedia.org Efaroxan has been shown to promote insulin secretion, an effect that is independent of its α2-adrenoceptor antagonism. nih.gov This action is attributed to its ability to block ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which leads to membrane depolarization and subsequent insulin release. nih.gov In patch-clamp studies, Efaroxan was found to be an effective blocker of KATP channels with a Ki value of 12 µM. nih.gov Further studies have indicated that Efaroxan likely inhibits these channels by binding to the pore-forming Kir6.2 subunit. nih.gov Both the (+) and (-) enantiomers of Efaroxan were found to be equally potent in this action, which contrasts with the stereoselectivity observed for its α2-adrenoceptor antagonism and supports a distinct mechanism at the I3/KATP channel site. nih.gov

Based on a comprehensive review of the available scientific literature, there is no evidence to support the interaction of this compound with the Muscarinic Acetylcholine (B1216132) Receptor M2 subtype or the 5-HT2 receptor.

Efaroxan is consistently and primarily characterized as a potent and selective α2-adrenoceptor antagonist and a selective I1-imidazoline receptor antagonist wikipedia.orgmedchemexpress.com. Extensive research into its pharmacological profile focuses on these interactions, particularly in the context of its potential antidiabetic and cardiovascular effects medchemexpress.comnih.gov.

Searches for direct or off-target interactions of Efaroxan with muscarinic and serotonergic receptor systems have yielded no data to suggest any significant binding affinity or functional antagonism at either the M2 or 5-HT2 receptor subtypes. The scientific literature on M2 muscarinic antagonists and 5-HT2 receptor antagonists does not include Efaroxan nih.govnih.govdrugbank.com. One study on a related imidazoline compound, idazoxan, noted its effects were not sensitive to the blockade of 5-HT(1A) receptors, which is a different subtype from the requested 5-HT2 receptor nih.gov.

Therefore, the requested article sections exploring this compound's antagonism of the Muscarinic Acetylcholine Receptor M2 subtype and 5-HT2 receptors cannot be generated as there is no scientifically validated information to support these topics. To create content for the specified outline would be speculative and not based on factual scientific findings.

Molecular and Cellular Mechanisms of Action of Efaroxan Hydrochloride

Modulation of ATP-Sensitive Potassium Channels (KATP Channels)

Efaroxan (B1214185) hydrochloride has been shown to exert significant effects on ATP-sensitive potassium (KATP) channels, particularly within pancreatic beta-cells, which are crucial for insulin (B600854) secretion.

Efaroxan directly inhibits ATP-sensitive potassium (KATP) channels in pancreatic beta-cells. This inhibitory action is a key mechanism through which it stimulates insulin secretion. The process is independent of its α2-adrenoceptor antagonism. By blocking these channels, efaroxan leads to depolarization of the beta-cell membrane. This change in membrane potential triggers the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions. The subsequent rise in intracellular calcium is a primary trigger for the exocytosis of insulin-containing granules. nih.gov

Research has demonstrated that efaroxan's ability to stimulate insulin secretion is correlated with its capacity to reverse the inhibitory effects of KATP channel agonists like diazoxide (B193173). nih.gov In studies using isolated rat pancreatic islets, efaroxan was found to stimulate insulin secretion in a glucose-dependent manner, effective at glucose concentrations between 4 and 12 mM. nih.gov

While the inhibition of KATP channels is a significant pathway for efaroxan-induced insulin secretion, evidence also points to the involvement of KATP channel-independent mechanisms. Studies have shown that efaroxan can potentiate insulin secretion through effects on more distal effector systems within the beta-cell. nih.gov

One such pathway involves the modulation of protein kinases. However, research indicates that neither protein kinase A nor protein kinase C is essential for the stimulation of insulin secretion by efaroxan. nih.gov The primary trigger for efaroxan's effect on insulin secretion, even in these alternative pathways, remains the influx of extracellular calcium through voltage-sensitive calcium channels. nih.gov

Signal Transduction Pathway Modulation

Efaroxan hydrochloride's effects extend beyond the direct regulation of insulin secretion and involve the modulation of broader signal transduction pathways. One notable example is its influence on cholinergic neurotransmission.

Activation of Phosphatidylcholine Selective Phospholipase C (PC-PLC)

A significant signaling pathway engaged by the activation of I1-imidazoline receptors involves the enzyme Phosphatidylcholine Selective Phospholipase C (PC-PLC). researchgate.net Research has shown that I1-imidazoline receptor agonists, such as moxonidine (B1115) and rilmenidine, can induce the upregulation of PC-PLC activity. nih.gov This enzymatic activity leads to the hydrolysis of phosphatidylcholine, which in turn generates important second messengers like diacylglycerol (DAG). researchgate.net As a selective I1-receptor antagonist, efaroxan has been demonstrated to block the elevated activation of PC-PLC induced by these agonists. nih.gov

Modulation of Protein Kinase C (PKC) Isoforms

The activation of PC-PLC and subsequent generation of diacylglycerol directly implicates the involvement of the Protein Kinase C (PKC) family of enzymes. A study in PC12 pheochromocytoma cells has provided specific insights into the modulation of PKC isoforms following I1-imidazoline receptor stimulation. The I1-imidazoline agonist moxonidine was found to increase the enzymatic activity of the classical PKC betaII isoform and lead to the redistribution of the atypical PKC zeta isoform into the cell membrane. nih.gov The novel PKC epsilon isoform, however, was unaffected. nih.gov The downstream activation of ERK by moxonidine was blocked by the inhibition or depletion of PKC, and importantly, also by efaroxan. nih.gov This indicates that efaroxan modulates the signaling pathways that are dependent on these specific PKC isoforms by blocking the initial I1-receptor activation.

Activated PKC IsoformEffect of I1-Agonist (Moxonidine)Implication of Efaroxan
PKC betaII (classical) ~75% increase in enzymatic activity in membranes nih.govBlocks the upstream I1-receptor activation, thereby preventing this increase.
PKC zeta (atypical) 40% increase in membrane-bound activity nih.govBlocks the upstream I1-receptor activation, thereby preventing this redistribution.
PKC epsilon (novel) Unaffected nih.govNo direct modulation indicated in this pathway.

Activation of Mitogen-Activated Protein Kinase (MAPK) Family Members (e.g., ERK, JNK)

The signaling cascade initiated by I1-imidazoline receptor activation extends to the Mitogen-Activated Protein Kinase (MAPK) family, which includes key regulators of cellular processes such as gene expression and proliferation. nih.gov In PC12 cells, the I1-imidazoline agonist moxonidine has been shown to increase the phosphorylation and activation of both Extracellular signal-regulated kinases (ERK-1 and ERK-2) and c-Jun N-terminal kinase (JNK). nih.gov The activation of ERK and JNK by moxonidine peaked at 90 minutes. nih.gov Crucially, the activation of ERK by moxonidine was blocked by efaroxan, demonstrating that efaroxan negatively modulates this MAPK pathway by antagonizing the I1-imidazoline receptor. nih.gov The activation of ERK in this pathway is dependent on the prior activation of PC-PLC and PKC. nih.gov

MAPK Family MemberEffect of I1-Agonist (Moxonidine)Effect of Efaroxan
ERK-1/ERK-2 >2-fold increase in phosphorylated (active) form nih.govBlocks the activation induced by I1-agonists. nih.gov
JNK Increased enzymatic activity nih.govImplied blockade through antagonism of the upstream I1-receptor.

Negative Linkage to the cAMP Pathway

The I1-imidazoline receptor has been shown to be negatively linked to the adenylyl cyclase/cyclic AMP (cAMP) pathway. Studies using the I1-selective ligand benazoline demonstrated a decrease in forskolin-stimulated cAMP levels in cells expressing I1-imidazoline receptors. nih.gov This effect was insensitive to pertussis toxin, distinguishing it from the signaling of α2-adrenoceptors which are also negatively coupled to adenylyl cyclase but in a pertussis toxin-sensitive manner. researchgate.netnih.gov As an antagonist of the I1-imidazoline receptor, efaroxan would be expected to block this agonist-induced decrease in cAMP levels. By preventing the inhibition of adenylyl cyclase, efaroxan's action demonstrates a negative linkage to the cAMP pathway, effectively opposing the reduction in this second messenger.

Biological Activities and Physiological Effects of Efaroxan Hydrochloride

Metabolic Regulation and Glucose Homeostasis

Efaroxan (B1214185) has demonstrated notable effects on the regulation of metabolism and the maintenance of glucose balance. Its actions are primarily centered on its ability to influence insulin (B600854) secretion and improve glucose tolerance, which has been observed in various animal models.

Efaroxan has been shown to possess antihyperglycemic properties and the ability to improve the body's response to glucose challenges. In studies involving type-II diabetic rats, pretreatment with efaroxan resulted in a marked improvement in oral glucose tolerance. nih.gov This effect is linked to its ability to potentiate the release of insulin in response to glucose. nih.gov

Research comparing the enantiomers of efaroxan in mice revealed that (+)-efaroxan improved oral glucose tolerance at doses 100-fold lower than those required for (-)-efaroxan. nih.govresearchgate.net The antihyperglycemic activity of (+)-efaroxan is predominantly attributed to its α2-antagonistic activity. nih.gov In contrast, the much higher doses of (-)-efaroxan needed to achieve a similar effect suggest a different mechanism of action is involved for that enantiomer. nih.govresearchgate.net

Table 1: Comparative Effects of Efaroxan Enantiomers on Oral Glucose Tolerance in Mice

Enantiomer Relative Potency in Improving Oral Glucose Tolerance Primary Proposed Mechanism
(+)-Efaroxan High (Effective at low doses) α2-adrenoceptor antagonism

A key mechanism underlying efaroxan's metabolic effects is its direct influence on pancreatic β-cells to promote and enhance insulin secretion. Efaroxan stimulates insulin release from isolated rat pancreatic islets, an effect observed at glucose concentrations between 4 and 12 mM. nih.gov This stimulatory action is believed to be related to an interaction with potassium channels in the pancreatic β-cell, as it correlates with the drug's ability to reverse the inhibition of secretion caused by the potassium channel agonist diazoxide (B193173). nih.gov

Further studies have indicated that the stimulation of insulin secretion is complex and involves multiple pathways. The two enantiomers of efaroxan exhibit different properties; while both are equally potent in counteracting the inhibition of insulin release by diazoxide, the (+)-enantiomer is far superior in counteracting the inhibitory effects of the α2-agonist UK14,304. nih.gov Conversely, the direct stimulation of insulin secretion is preferentially mediated by the (-)-enantiomer. nih.gov This suggests the existence of a novel, non-adrenergic binding site in islets where the (-)-enantiomer acts as an agonist. nih.gov Efaroxan has also been found to potentiate glucose-induced insulin release in both non-diabetic and type-II diabetic rats. nih.gov Moreover, it can act synergistically with other agents, such as glibenclamide, to increase insulin secretion. nih.gov

In vivo studies in animal models have consistently demonstrated the impact of efaroxan on circulating glucose and insulin. In both non-diabetic control rats and type-II diabetic rats, treatment with efaroxan led to a reduction in plasma glucose levels and a concurrent increase in plasma insulin levels. nih.gov These effects were not observed in models of type-I diabetes, highlighting the dependence of efaroxan's action on functional pancreatic β-cells. nih.gov The effects of efaroxan were reported to be more pronounced than those of another α2-adrenoceptor antagonist, yohimbine. nih.gov In mice, administration of a hypoglycemic dose of efaroxan resulted in a discernible fall in blood glucose. nih.gov

Table 2: Summary of Efaroxan's Effects on Plasma Glucose and Insulin in Rodent Models

Animal Model Effect on Plasma Glucose Effect on Plasma Insulin Reference
Non-diabetic control rats Reduced Increased nih.gov
Type-II diabetic rats Reduced Increased nih.gov
Type-I diabetic rats No change No change nih.gov

Neurological and Neurophysiological Effects

Beyond its metabolic roles, efaroxan hydrochloride exerts significant effects on the central nervous system. Its activity as an α2-adrenoceptor antagonist allows it to modulate the release of key neurotransmitters, which in turn influences cognitive processes.

Research using in vivo microdialysis in conscious rats has shown that efaroxan can enhance the release of the neurotransmitter acetylcholine (B1216132) in the cortex. nih.gov The selective α2-adrenoceptor antagonist, (+)-efaroxan, produced a dose-dependent increase in cortical acetylcholine outflow, reaching up to 300% of baseline levels. nih.govnih.gov This effect was stereospecific, indicating a specific receptor-mediated mechanism. nih.gov

The mechanism for this enhancement appears to be dependent on the brain's noradrenergic system. The ability of (+)-efaroxan to increase acetylcholine outflow was significantly reduced in rats with lesions of the locus coeruleus, a primary source of noradrenaline in the brain. nih.gov This suggests that the acetylcholine-releasing effect of (+)-efaroxan relies on at least a partially intact cortical noradrenergic innervation. nih.gov The data support a model where α2-adrenoceptors on both noradrenergic neurons (autoreceptors) and other cells (heteroreceptors) are involved in mediating these changes in cortical acetylcholine release. nih.gov

Efaroxan has been found to have a positive influence on cognitive functions in animal studies. The (+)-enantiomer, in particular, has demonstrated a facilitatory effect on cognition in various behavioral tests performed on laboratory animals. nih.gov

In studies using the Y-maze test in rats, a method for assessing spatial learning and memory, the administration of efaroxan was associated with the facilitation of short-term and reference memory. revistadechimie.roresearchgate.net The treatment with efaroxan appeared to optimize the cognitive function of the animals, improving their learning ability. revistadechimie.roresearchgate.net Animals treated with efaroxan showed a tendency to enter a less recently visited arm of the maze, which is interpreted as an improvement in spatial memory. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
Acetylcholine
Diazoxide
This compound
Glibenclamide
Glucose
Insulin
Noradrenaline
UK14,304

Modulation of Motor Activity

This compound has demonstrated a capacity to modulate motor activity, with research primarily conducted in rodent models. Studies investigating its effects on locomotor function have yielded intriguing, and at times seemingly contrasting, results.

Conversely, other research has indicated that efaroxan may reduce spontaneous motor activity. When administered intraperitoneally to rats, efaroxan was associated with a statistically significant reduction in horizontal, vertical, and stereotypic movements as measured by an actimeter. researchgate.net This has led some researchers to conclude that efaroxan may have sedative effects under certain experimental conditions. researchgate.net These differing outcomes may be attributable to the varying experimental designs, such as forced versus spontaneous activity, and the specific parameters being measured.

Table 1: Effects of this compound on Motor Activity in Rats
Experimental ModelDosageObserved EffectReference
Treadmill Test (Forced Locomotion)1 mg/kg (intraperitoneal)Significant increase in running distance nih.govnih.gov
Actimeter Test (Spontaneous Activity)3 mg/kg (intraperitoneal)Significant reduction in horizontal, vertical, and stereotypic movements researchgate.net

Neuroprotective Effects in Brain Lesion Models

This compound has been investigated for its neuroprotective potential in preclinical models of brain injury, particularly those involving excitotoxicity. Research has focused on its ability to mitigate neuronal damage in the striatum, a brain region crucial for motor control and implicated in several neurodegenerative diseases.

In a key study utilizing a quinolinic acid-induced lesion model in the rat striatum, treatment with (+)-efaroxan demonstrated significant neuroprotective effects. nih.gov Quinolinic acid is an excitotoxin that can induce neuronal death and is used to model the neuropathological changes seen in conditions like Huntington's disease. Rats that received a unilateral injection of quinolinic acid into the striatum exhibited ipsiversive circling behavior when challenged with the dopamine (B1211576) agonist apomorphine, a common indicator of striatal damage. Treatment with (+)-efaroxan resulted in a marked reduction in this circling response. nih.gov

Furthermore, the study assessed the biochemical integrity of the lesioned striatum by measuring the activity of choline (B1196258) acetyltransferase, an enzyme involved in the synthesis of the neurotransmitter acetylcholine. The quinolinic acid lesion caused a significant deficit in choline acetyltransferase activity, indicative of cholinergic neuron loss. Treatment with (+)-efaroxan was found to significantly attenuate this enzymatic deficit, providing further evidence of its neuroprotective capacity. nih.gov The proposed mechanisms underlying these effects may involve the modulation of glial cell function, the synthesis and release of growth factors, and the regulation of glutamatergic neurotransmission. nih.gov

Table 2: Neuroprotective Effects of (+)-Efaroxan in a Quinolinic Acid-Induced Striatal Lesion Model in Rats
ParameterEffect of Quinolinic Acid LesionEffect of (+)-Efaroxan TreatmentReference
Apomorphine-Induced Ipsiversive CirclingIncreasedReduced nih.gov
Choline Acetyltransferase Activity in the StriatumReducedSignificantly Attenuated Deficit nih.gov

Implications for Anxiety and Obsessive-Compulsive Spectrum Disorders

The direct clinical application of this compound in the treatment of anxiety and obsessive-compulsive spectrum disorders (OCD) has not been extensively studied. However, preclinical research suggests that its interaction with the imidazoline (B1206853) receptor system may have implications for these conditions.

Evidence for this potential role comes from studies investigating the effects of agmatine (B1664431), an endogenous neuromodulator, which has shown anti-compulsive-like effects in animal models. In one study, the anti-compulsive effects of agmatine were completely blocked by the administration of efaroxan, which acts as an I1 imidazoline receptor antagonist. researchgate.net This finding suggests that the imidazoline system, and specifically the I1 receptor, is involved in the modulation of compulsive-like behaviors. By antagonizing this receptor, efaroxan interferes with the signaling pathway that mediates the beneficial effects of agmatine in this model.

While this research does not directly demonstrate an anxiolytic or anti-OCD effect of efaroxan itself, it highlights a potential mechanism through which the compound could influence the neurobiology of these disorders. The interplay between imidazoline receptors, noradrenergic systems, and the modulation of compulsive behaviors warrants further investigation to determine if efaroxan or similar compounds could have a therapeutic role in anxiety and obsessive-compulsive spectrum disorders.

Potential in Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's)

The neuroprotective properties and modulation of neurotransmitter systems by α2-adrenoceptor antagonists like this compound have led to investigations into their potential therapeutic utility in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Parkinson's Disease: The rationale for using α2-adrenoceptor antagonists in Parkinson's disease stems from the intricate relationship between the noradrenergic and dopaminergic systems in the brain. The degeneration of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease, leading to the characteristic motor symptoms. By blocking presynaptic α2-adrenergic autoreceptors, compounds like efaroxan can increase the release of noradrenaline. This, in turn, is thought to modulate dopaminergic transmission and potentially alleviate some of the motor deficits. While large-scale clinical trials specifically on efaroxan for Parkinson's disease are limited, the therapeutic potential of targeting this mechanism continues to be an area of interest in the development of novel treatments for the disease. parkinsons.org.uk

Alzheimer's Disease: In the context of Alzheimer's disease, the degeneration of the locus coeruleus and a subsequent reduction in central noradrenaline levels are recognized as early pathological features. nih.gov This noradrenergic deficit is believed to contribute to the cognitive and memory impairments characteristic of the disease. Enhancing noradrenergic neurotransmission through the blockade of α2-adrenoceptors is therefore a plausible therapeutic strategy.

Research on a related α2-adrenoceptor antagonist, fluparoxan, in a transgenic mouse model of Alzheimer's-like pathology has shown promising results. Chronic treatment with fluparoxan was found to prevent age-related deficits in spatial working memory. nih.gov Although this study did not find an alteration in β-amyloid plaque load or astrocytosis, the selective improvement in memory suggests that enhancing noradrenergic signaling can have cognitive benefits. nih.gov These findings provide a strong rationale for further exploring the potential of efaroxan and other α2-adrenoceptor antagonists in the management of cognitive symptoms in Alzheimer's disease.

Pain and Opioid-Related Mechanisms

This compound has been shown to interact with opioid signaling pathways, with preclinical studies demonstrating its potential to mitigate some of the undesirable consequences of long-term opioid use, such as the development of tolerance and hyperalgesia.

Opioid tolerance, a phenomenon characterized by a reduced analgesic response to the same dose of an opioid over time, is a significant challenge in chronic pain management. Research has explored the potential of α2-adrenoceptor antagonists to interfere with the mechanisms underlying tolerance development.

A pivotal study investigating the stereo-isomers of efaroxan revealed a selective effect on the development of acute morphine tolerance in rats. nih.gov When an ultra-low dose of the (+)-efaroxan isomer was co-administered with morphine, it significantly inhibited the development of tolerance to morphine's analgesic effects. In contrast, the (-)-efaroxan isomer was less effective. The racemic mixture of (±)-efaroxan produced effects similar to the (+)-isomer. nih.gov This stereo-selectivity suggests that the inhibition of opioid tolerance by efaroxan is mediated through a specific interaction with spinal α2-adrenoceptors. nih.gov

Opioid-induced hyperalgesia (OIH) is a paradoxical phenomenon where opioid administration leads to an increased sensitivity to pain. This can complicate pain management and contribute to the escalation of opioid doses.

The same study that demonstrated the inhibition of morphine tolerance also found that efaroxan can attenuate OIH. nih.gov In a model where a low dose of morphine was used to induce sustained hyperalgesia, co-injection with the (+)-efaroxan isomer effectively blocked this increase in pain sensitivity. The (-)-efaroxan isomer, however, did not have the same effect. nih.gov These findings suggest that the inhibitory effects of α2-adrenoceptor antagonists on morphine tolerance may be, at least in part, due to their ability to block the development of opioid-induced hyperalgesia. nih.gov

Table 3: Stereo-selective Effects of Efaroxan on Morphine Tolerance and Hyperalgesia in Rats
ConditionEfaroxan IsomerObserved EffectReference
Acute Morphine Tolerance(+)-Efaroxan (ultra-low dose)Inhibited development of tolerance nih.gov
Acute Morphine Tolerance(-)-Efaroxan (ultra-low dose)Less effective in inhibiting tolerance nih.gov
Opioid-Induced Hyperalgesia(+)-Efaroxan (ultra-low dose)Blocked hyperalgesia nih.gov
Opioid-Induced Hyperalgesia(-)-Efaroxan (ultra-low dose)No significant effect on hyperalgesia nih.gov

Role in Opioid-Mediated Antinociception

Current research on the direct role of this compound in opioid-mediated antinociception is limited. However, studies involving other α2-adrenergic antagonists provide some context. For instance, the antinociceptive effect of the µ-opioid agonist fentanyl has been shown to be reduced by the α2-adrenergic antagonist idazoxan (B1206943) during inflammation taylorandfrancis.com. This suggests a potential interplay between the α2-adrenergic system and opioid analgesia.

In a study investigating the modulation of morphine analgesia by I2-imidazoline binding site ligands, Efaroxan, described as an I1-imidazoline binding site/α2-adrenoceptor antagonist, did not affect the observed modulatory effects medchemexpress.com. This finding suggests that Efaroxan's mechanism of action may not directly interfere with this specific pathway of opioid modulation. Further research is necessary to fully elucidate the direct interactions, if any, between this compound and opioid receptor-mediated pain relief.

Cardiovascular System Modulation

This compound has been a subject of research in the context of cardiovascular disease, primarily due to its antagonistic effects at α2-adrenoceptors and I1-imidazoline receptors, which are involved in the regulation of blood pressure.

Research in Cardiovascular Disease Contexts

This compound is recognized as a tool for cardiovascular disease research frontiersin.org. Its potential in this area stems from its ability to influence blood pressure. In a study involving spontaneously hypertensive rats, Efaroxan was shown to attenuate the hypotensive effects of clonidine, a centrally acting α2-adrenergic agonist taylorandfrancis.com. This indicates that Efaroxan can counteract the blood pressure-lowering effects of certain agents by blocking α2-adrenoceptors in the rostral ventrolateral medulla, a key area for cardiovascular regulation taylorandfrancis.com.

While the direct effects of Efaroxan on cardiac remodeling—the structural changes in the heart in response to injury or stress—have not been extensively detailed in the available research, its influence on blood pressure suggests a potential area for further investigation in the context of hypertension-induced cardiac pathologies.

Regulation of Autonomic Nervous System Functions

The autonomic nervous system, which controls involuntary bodily functions, is significantly influenced by this compound. As a selective α2-adrenoceptor antagonist, Efaroxan acts as a sympatholytic agent, meaning it interferes with the sympathetic nervous system's functions semanticscholar.org.

One of the key mechanisms of its action is the enhancement of acetylcholine release. Research has demonstrated that (+)-Efaroxan produces a dose-dependent increase in cortical acetylcholine outflow in conscious rats frontiersin.org. By blocking presynaptic α2-adrenoceptors, which normally inhibit neurotransmitter release, Efaroxan facilitates the release of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system frontiersin.orgnih.govnih.gov. This action highlights its role in modulating the balance between the sympathetic and parasympathetic branches of the autonomic nervous system.

Gastrointestinal System Effects

The influence of this compound on the gastrointestinal system has been explored, particularly concerning motility and gastric secretion.

Modulation of Gastrointestinal Motility Disorders

The direct effects of this compound on gastrointestinal motility disorders are not well-documented in the available scientific literature. While α- and β-adrenergic agonists are known to inhibit colon contractions, the specific role of α2-antagonists like Efaroxan in modulating intestinal smooth muscle activity requires further investigation nih.gov.

Influence on Gastric Secretion and Gastroprotective Effects

This compound has been shown to play a role in the regulation of gastric acid secretion and mucus production, primarily through its interaction with other compounds.

A study in rats demonstrated that peripherally administered Efaroxan significantly blocked the antigastric secretory and mucus-preserving effects of moxonidine (B1115), an I1-imidazoline receptor agonist. When administered alone, however, Efaroxan did not influence basal gastric acid secretion or protect against stress-induced gastric mucosal injury. This indicates that Efaroxan's primary role in this context is as an antagonist to the gastroprotective effects of I1-imidazoline receptor agonists.

The study's findings are summarized in the table below:

TreatmentEffect on Basal Acid OutputEffect on Stress-Induced Mucosal InjuryEffect on Moxonidine-Induced Antisecretion (Peripheral)Effect on Moxonidine-Induced Mucus Preservation (Peripheral)
Efaroxan (alone, peripheral)No significant effectNo significant effectN/AN/A
Moxonidine (alone, peripheral)InhibitionProtectionN/AN/A
Efaroxan + Moxonidine (peripheral)Blocked moxonidine's effectN/ABlocked moxonidine's effectBlocked moxonidine's effect

These findings underscore the importance of peripheral imidazoline receptors in the mediation of gastroprotective effects and highlight Efaroxan's utility in studying these mechanisms.

Other Biological Activities

This compound has been identified as a significant promoter of cardiomyocyte cell cycle progression, a critical process for heart regeneration. The adult mammalian heart has a very limited capacity to regenerate after injury due to the inability of cardiomyocytes, the heart muscle cells, to proliferate. Stimulating cardiomyocyte proliferation is therefore a promising therapeutic strategy for repairing a damaged heart.

In a large-scale screening of over 700 small molecules, this compound was identified as one of the four most potent compounds for inducing cardiomyocyte cell cycle activity. lktlabs.commedchemexpress.cn This screening was conducted using mouse embryonic stem cell-derived cardiomyocytes. lktlabs.com The pro-proliferative potential of this compound was subsequently validated in several cardiomyocyte models, including neonatal and adult rat cardiomyocytes, as well as human induced pluripotent stem cell-derived cardiomyocytes. lktlabs.comnih.gov Research showed that 18 of the compounds identified, including efaroxan, promoted mitosis and cytokinesis in neonatal rat cardiomyocytes. lktlabs.comnih.gov

The top four candidates from this screening that promoted cardiomyocyte cell cycle progression were two cardiac glycosides (peruvoside and convallatoxin), a flavonoid (osajin), and this compound. lktlabs.commedchemexpress.cn Until this study, none of these four compounds had been reported to have an effect on cardiomyocyte cell cycle progression or heart regeneration. lktlabs.com This discovery positions this compound as a novel candidate for developing therapies aimed at cardiac repair. nih.gov

The following table summarizes the key findings related to the screening that identified this compound's pro-proliferative effects on cardiomyocytes.

Screening AspectDetails
Screening Library Microsource spectrum small molecule screening library
Primary Screening Model Mouse embryonic stem cell-derived cardiomyocytes (CM7/1-hgem)
Number of Compounds Screened Over 700
Key Finding Identification of 19 potential inducers of stem cell-derived cardiomyocyte proliferation.
Top Candidates Peruvoside, Convallatoxin, Osajin, this compound
Validation Models Neonatal and adult rat cardiomyocytes, Human induced pluripotent stem cell-derived cardiomyocytes

This compound has demonstrated a protective effect against oxidative stress by enhancing the activity of antioxidant enzymes. Oxidative stress occurs due to an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects through antioxidant defenses. This process is implicated in a wide range of diseases.

In a study investigating the effects of efaroxan in combination with ephedrine (B3423809) in rats subjected to forced physical effort, the combination was found to increase the activity of key antioxidant enzymes. nih.gov Specifically, the administration of ephedrine and efaroxan was associated with an increase in the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx). nih.gov These enzymes are crucial cellular protectors against oxidative stress. nih.gov

The study highlighted that while idazoxan (another imidazoline antagonist) boosted the ephedrine-induced increase in SOD values, efaroxan specifically promoted the increase in GPx values. nih.gov This suggests a specific mechanism by which efaroxan contributes to the antioxidant defense system. Glutathione peroxidase is a key enzyme that catalyzes the reduction of hydrogen peroxide and lipid peroxides, thus inactivating them. nih.gov By enhancing the activity of GPx, efaroxan helps to mitigate the damaging effects of these reactive oxygen species.

The table below outlines the antioxidant enzymes affected by the combination of Efaroxan and Ephedrine.

Antioxidant EnzymeFunctionEffect of Efaroxan + Ephedrine
Superoxide Dismutase (SOD) Detoxifies the superoxide radical, reducing its cellular disruptive effects.Increased activity
Glutathione Peroxidase (GPx) Catalyzes the reduction of hydrogen peroxide by capturing and inactivating hydrogen and lipid peroxides.Increased activity, specifically promoted by Efaroxan

Stereoisomerism and Enantiomeric Research of Efaroxan Hydrochloride

Comparative Pharmacological Activity of (+)-Efaroxan and (-)-Efaroxan

The pharmacological activities of Efaroxan's stereoisomers, (+)-Efaroxan and (-)-Efaroxan, are markedly different. Research has consistently identified (+)-Efaroxan as the enantiomer responsible for the compound's potent α2-adrenoceptor antagonist activity. In contrast, (-)-Efaroxan exhibits minimal effects at α2-adrenoceptors and appears to mediate its pharmacological actions through alternative pathways.

Studies on rat islets of Langerhans have shown that the relief of α2-adrenergic inhibition of insulin (B600854) secretion is most effectively produced by the (+)-enantiomer nih.gov. Conversely, the direct stimulation of insulin secretion and the antagonism of the inhibitory effects of the K(ATP) channel opener diazoxide (B193173) are preferentially mediated by the (-)-enantiomer nih.gov. This suggests that while (+)-Efaroxan acts as a classic α2-adrenoceptor antagonist, (-)-Efaroxan may function as an agonist at a novel, non-adrenergic binding site, possibly associated with ATP-sensitive K+ (K(ATP)) channels in pancreatic β-cells nih.govnih.gov. This functional divergence underscores the stereoselective nature of Efaroxan's pharmacology.

Table 1: Comparative Pharmacological Activity of Efaroxan (B1214185) Enantiomers
Pharmacological Effect(+)-Efaroxan(-)-Efaroxan
α2-Adrenoceptor AntagonismPotent antagonistMinimal to no activity
Relief of α2-Adrenergic Inhibition of Insulin SecretionPrimary mediatorLess effective
Direct Stimulation of Insulin SecretionLess effectivePrimary mediator
Antagonism of Diazoxide-Induced EffectsEqually potent to (-) enantiomer in some studiesPrimary mediator

Differential Receptor Binding Affinities and Selectivity of Enantiomers

The distinct pharmacological activities of (+)-Efaroxan and (-)-Efaroxan stem from their differential binding affinities and selectivity for various receptors. Racemic Efaroxan hydrochloride has been shown to bind with high affinity to I1-imidazoline receptors (Ki of 0.15 nM) and with approximately 37-fold lower affinity to α2-adrenergic receptors (Ki of 5.6 nM) in bovine rostral ventrolateral medulla membranes medchemexpress.com.

While specific Ki values for the individual enantiomers are not consistently reported across the literature, functional assays clearly demonstrate their selectivity. The (+)-enantiomer is the principal carrier of the α2-antagonistic activity nih.gov. The actions of the (-)-enantiomer, particularly its ability to stimulate insulin secretion independently of α2-adrenoceptor blockade, have led researchers to propose its interaction with a novel 'non-adrenergic' binding site in pancreatic islets nih.gov. This site is distinct from the classical I1 and I2 imidazoline (B1206853) binding sites and appears to be involved in the modulation of K(ATP) channels nih.gov. Therefore, the enantiomers of Efaroxan exhibit profound selectivity, with (+)-Efaroxan targeting α2-adrenoceptors and (-)-Efaroxan targeting a unique imidazoline site associated with insulin secretion.

Stereospecificity of Biological Effects (e.g., Acetylcholine (B1216132) Release, Antihyperglycemic Action, Opioid Tolerance)

The stereochemistry of Efaroxan is crucial in determining its biological effects, as demonstrated in studies on acetylcholine release, antihyperglycemic action, and opioid tolerance.

Acetylcholine Release: The modulation of the cortical cholinergic system by Efaroxan is a stereospecific process. Research using in vivo microdialysis in conscious rats has shown that (+)-Efaroxan produces a dose-dependent and persistent increase in cortical acetylcholine outflow. This effect was found to be stereospecific, indicating that the augmentation of acetylcholine release is mediated specifically by the (+)-enantiomer, likely through its antagonism of α2-adrenoceptors.

Antihyperglycemic Action: The antihyperglycemic properties of Efaroxan are almost entirely attributable to the (+)-enantiomer. In mouse models, (+)-Efaroxan improved oral glucose tolerance at doses 100-fold lower than those required for (-)-Efaroxan. The mechanism for (+)-Efaroxan's superior potency is its effective counteraction of α2-agonist-induced inhibition of insulin release. While both enantiomers were equally potent in counteracting the K(ATP) channel opener diazoxide, (+)-Efaroxan was far more effective against the α2-agonist UK14,304. The weaker antihyperglycemic activity observed with much higher doses of (-)-Efaroxan is thought to occur via a different, non-α2-adrenergic mechanism nih.gov.

Opioid Tolerance: Research into the development of spinal morphine tolerance has revealed a significant stereospecific effect of Efaroxan. An ultra-low dose of (+)-Efaroxan was found to inhibit the development of acute morphine tolerance and block morphine-induced hyperalgesia in rats. In contrast, the (-)-enantiomer was significantly less effective or had minimal effect. This isomer-specific action suggests that the inhibition of opioid tolerance by Efaroxan involves a specific interaction with spinal α2-adrenoceptors, which are effectively antagonized only by the (+)-enantiomer.

Table 2: Summary of Stereospecific Biological Effects
Biological Effect(+)-Efaroxan(-)-Efaroxan
Cortical Acetylcholine ReleaseCauses a stereospecific, dose-dependent increaseIneffective
Antihyperglycemic PotencyHigh potency (effective at low doses)Low potency (requires 100-fold higher doses)
Inhibition of Morphine ToleranceEffective at ultra-low dosesLess effective / Minimal effect
Blockade of Morphine-Induced HyperalgesiaEffectiveIneffective

Thermoanalytical Studies of Enantiomers and Racemates

Research Methodologies and Experimental Models in Efaroxan Hydrochloride Studies

In Vitro Experimental Paradigms

In vitro, or "in glass," studies are fundamental to pharmacological research, providing a controlled environment to investigate the direct effects of a compound on biological systems, free from the complex interactions of a living organism. researchgate.net

Isolated Tissue Preparations

The use of isolated tissue preparations in organ baths is a classic and valuable technique in pharmacology for studying the physiological and pharmacological responses of contractile tissues. nih.gov This ex vivo methodology allows researchers to observe the direct effect of substances on specific tissues by measuring responses such as muscle contraction or relaxation. nih.govnih.gov Commonly used preparations include vascular tissues like the aorta, and smooth muscle tissues such as the vas deferens and ileum, which contain a variety of receptors. researchgate.netnih.gov For instance, the guinea pig ileum is a standard model for investigating drug effects on neurotransmitter release and smooth muscle contraction. nih.govnorecopa.no Similarly, the rat vas deferens is frequently used to study α-adrenoceptors. nih.govfrontiersin.org While this is a standard research paradigm, specific studies detailing the direct contractile or relaxant effects of Efaroxan (B1214185) hydrochloride on tissues such as the aorta, vas deferens, or ileum were not prominent in the reviewed literature.

Studies on Isolated Pancreatic Islets and Beta Cells

Isolated pancreatic islets of Langerhans are a critical in vitro model for studying the effects of compounds on insulin (B600854) secretion. This paradigm allows for the direct assessment of a substance's influence on beta-cell function. Research on Efaroxan has extensively used islets isolated from rodents.

Key findings from these studies include:

Stimulation of Insulin Secretion: Efaroxan directly stimulates insulin secretion from isolated rat islets of Langerhans. wikipedia.orgnih.gov This effect is mediated through a novel, non-adrenergic binding site. nih.gov

Antagonism of KATP Channel Openers: In perifused mouse islets, both the (+) and (-) enantiomers of Efaroxan were found to be equally potent in counteracting the inhibition of insulin release caused by the ATP-dependent K+ (KATP) channel opener, diazoxide (B193173). nih.gov

Stereoselective α2-Adrenoceptor Antagonism: The (+) enantiomer of Efaroxan was significantly more effective at relieving the α2-adrenergic inhibition of insulin secretion, whereas the (-) enantiomer was more potent in directly stimulating insulin release. nih.gov

Protection Against Cytokine-Induced Toxicity: In studies using isolated rat islets, Efaroxan demonstrated a complete protective effect against the toxic effects of interleukin (IL)-1beta. It was shown to inhibit IL-1beta-induced suppression of insulin secretion and prevent apoptosis in beta cells. nih.gov

Table 1: Summary of Efaroxan Hydrochloride Effects in Isolated Pancreatic Islets

Experimental Model Key Finding Reference
Isolated Rat Islets Directly stimulates insulin secretion. wikipedia.org
Isolated Rat Islets Mediates insulin secretion via a novel, stereoselective binding site, distinct from α2-adrenoceptors. nih.gov
Perifused Mouse Islets Both enantiomers counteract insulin release inhibition by the KATP channel opener diazoxide. nih.gov
IL-1beta-treated Rat Islets Provides complete protection from IL-1beta-induced beta-cell toxicity and apoptosis. nih.gov

Cell Culture Models (e.g., RIN-5AH Cells, MIN6 Cells, PC12 Cells)

Cultured cell lines provide a homogenous and reproducible system for dissecting the molecular mechanisms of drug action. Several cell lines have been employed to investigate this compound.

RIN-5AH Cells: Studies have shown that imidazoline (B1206853) compounds, including Efaroxan, can stimulate the release of insulin from the rat insulinoma RIN-5AH cell line, independent of I1 and I2 imidazoline receptors.

MIN6 Cells: The mouse pancreatic beta-cell line MIN6, which retains glucose-inducible insulin secretion, has been used to study Efaroxan. nih.gov In these cells, Efaroxan, acting as an I1-imidazoline receptor antagonist, has been shown to attenuate the insulin-releasing effects of novel I1-agonists. nih.gov Other research has compared the effects of Efaroxan to other imidazoline compounds, suggesting Efaroxan acts on binding sites distinct from the classic I1 and I2 sites to modulate insulin release. wikipedia.org

PC12 Cells: The PC12 cell line, derived from a rat adrenal medulla pheochromocytoma, is a widely used model in neuroscience. koreamed.org In PC12 cells, Efaroxan has been observed to concentration-dependently reduce cell proliferation. nih.gov This antiproliferative effect was found to be mediated through the sphingosine-1-phosphate (S1P) receptor family. nih.gov Additionally, as an I1-receptor antagonist, Efaroxan can reverse the antiproliferative and pro-apoptotic effects induced by other novel imidazoline compounds. nih.gov

Table 2: Research Applications of this compound in Cell Culture Models

Cell Line Model Type Key Application/Finding in Efaroxan Research Reference
RIN-5AH Rat Insulinoma Investigating imidazoline-stimulated insulin secretion.
MIN6 Mouse Pancreatic Beta-Cell Used as an antagonist to block I1-imidazoline agonist-induced insulin secretion. nih.gov
PC12 Rat Pheochromocytoma Shown to have antiproliferative effects mediated by S1P receptors. nih.gov
PC12 Rat Pheochromocytoma Used as an antagonist to reverse the pro-apoptotic effects of other imidazoline receptor ligands. nih.gov

Electrophysiological Investigations (e.g., Patch-clamp recordings of KATP channels)

Electrophysiological techniques, particularly the patch-clamp method, are essential for studying how drugs affect ion channels, which are fundamental to cellular excitability and processes like insulin secretion. This technique allows for the direct measurement of ion currents flowing through channels in the cell membrane.

The patch-clamp technique has been instrumental in elucidating the mechanism by which Efaroxan stimulates insulin secretion. Studies using the whole-cell configuration of the patch-clamp technique on pancreatic beta-cells have demonstrated that Efaroxan directly blocks ATP-sensitive potassium (KATP) channels. The closure of these channels leads to membrane depolarization, calcium influx, and subsequent insulin exocytosis.

Key quantitative findings from these electrophysiological studies include:

Efaroxan achieves a virtually complete and reversible block of KATP channel activity.

The concentration of Efaroxan required to produce a half-maximal inhibition (IC50) of the KATP channel was determined to be 8.8 µmol/l.

Table 3: Electrophysiological Profile of Efaroxan on KATP Channels

Technique Target Effect IC50 Value Reference
Whole-cell Patch-clamp Pancreatic Beta-Cell KATP Channels Reversible Blockade 8.8 µmol/l

In Vivo Animal Models

In vivo studies in animal models are crucial for understanding the physiological effects of a compound in a whole, living organism, providing insights into its potential therapeutic efficacy and mechanisms in a complex biological system.

Rodent Models (Rats, Mice) for Metabolic Studies

Rats and mice are the most common animal models used for metabolic research, including the study of diabetes and obesity. norecopa.no Efaroxan has been investigated in various rodent models to assess its effects on glucose homeostasis and metabolism.

Effects on Plasma Insulin: In conscious fed and fasted male Sprague-Dawley rats, oral administration of Efaroxan produced a significant increase in plasma insulin levels without substantially altering plasma glucose. nih.gov

Glucose Tolerance in Mice: In mice, (+)-Efaroxan was shown to improve oral glucose tolerance at doses 100-fold lower than its (-) enantiomer, an effect attributed primarily to its α2-antagonistic activity. nih.gov

Obesity and Energy Intake Studies: Efaroxan has been used as a pharmacological tool to investigate the role of imidazoline receptors in metabolic regulation. In studies with high-fat diet-fed mice, pretreatment with Efaroxan was used to block the I1-receptor and abolish the appetite-suppressing and body weight-reducing effects of other compounds, thereby confirming the involvement of this receptor pathway. frontiersin.org

Endurance and Antioxidant Studies: In other research, Efaroxan was administered to rats in combination with ephedrine (B3423809). The combination was found to increase locomotor activity and endurance capacity in a treadmill test and enhance the activity of antioxidant enzymes.

Table 4: Summary of In Vivo Metabolic Studies with Efaroxan in Rodent Models

Animal Model Study Focus Key Outcome Reference
Sprague-Dawley Rats Insulin Secretion Increased plasma insulin levels in both fed and fasted states. nih.gov
Mice Glucose Homeostasis (+)-Efaroxan improved oral glucose tolerance, primarily via α2-antagonism. nih.gov
High-Fat Diet-Fed Mice Obesity/Energy Intake Used as an I1-receptor antagonist to block the effects of an anti-obesity compound. frontiersin.org
Wistar Rats Physical Performance In combination with ephedrine, enhanced endurance and antioxidant activity.

Animal Models of Neurological and Neurodegenerative Disorders

This compound has been investigated for its neuroprotective potential in animal models that simulate aspects of neurological and neurodegenerative disorders. A key area of this research involves models of excitotoxicity, a process implicated in the pathology of conditions like Huntington's disease.

In one significant study, the neuroprotective effects of (+)-efaroxan were evaluated in rats with quinolinic acid-induced lesions of the striatum. Quinolinic acid is an excitotoxin that leads to neuronal damage. The administration of (+)-efaroxan resulted in a reduced ipsiversive circling response to apomorphine, indicating a functional improvement. Furthermore, a smaller deficit in choline (B1196258) acetyltransferase activity was observed in the lesioned striatum of efaroxan-treated animals, suggesting preservation of cholinergic neurons. nih.gov These findings point towards a therapeutic potential for α2-adrenoceptor antagonists like efaroxan in neurodegenerative disorders where excitotoxicity plays a role. nih.gov

While direct studies of efaroxan in widely-used transgenic models of Alzheimer's disease or toxin-induced models of Parkinson's disease, such as those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are not extensively documented in the reviewed literature, the positive results in the quinolinic acid model suggest a broader potential for neuroprotection that warrants further investigation in other neurodegenerative contexts.

Animal Models of Opioid Use, Tolerance, and Antinociception

The interaction between the adrenergic and opioid systems has led to research into the effects of α2-adrenoceptor antagonists like this compound in the context of opioid use. Studies have specifically focused on the development of tolerance to the analgesic effects of opioids, a significant clinical challenge.

Research using rat models has demonstrated that efaroxan can modulate the effects of morphine. A study investigating spinal morphine tolerance and hyperalgesia utilized the stereo-isomers of efaroxan to explore receptor specificity. It was found that an ultra-low dose of the (+)-efaroxan isomer, a dose substantially lower than what is required for receptor blockade, was effective in inhibiting the development of acute tolerance to the antinociceptive effects of morphine. In contrast, the (-)-efaroxan isomer was less effective. Furthermore, the study showed that low-dose morphine could induce sustained hyperalgesia (an increased sensitivity to pain), and this was blocked by the co-administration of (+)-efaroxan but not (-)-efaroxan. These isomer-specific effects suggest that the inhibition of opioid tolerance by ultra-low doses of efaroxan involves a specific interaction with spinal α2-adrenoceptors and may be related to the blockade of opioid-induced hyperalgesia.

Microdialysis Techniques for Neurotransmitter Outflow Studies

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This methodology has been employed to elucidate the effects of this compound on neurotransmitter release, providing insights into its mechanism of action.

Studies have shown that efaroxan can modulate the release of acetylcholine (B1216132) in the brain. Using microdialysis in conscious rats, the selective α2-adrenoceptor antagonist (+)-efaroxan was found to produce a dose-dependent and stereospecific increase in cortical acetylcholine outflow. This effect suggests that α2-adrenoceptors are involved in the regulation of cortical acetylcholine release and that their blockade by efaroxan can augment cholinergic transmission.

While direct microdialysis studies on the effects of efaroxan on other neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) are less prevalent in the reviewed literature, research on the related α2-adrenoceptor antagonist, idazoxan (B1206943), provides valuable context. Systemic administration of idazoxan has been shown to markedly increase dopamine output in the medial prefrontal cortex of rats, an effect mediated through a local mechanism. nih.gov Similarly, both systemic and local administration of idazoxan can increase the release of noradrenaline in the rat hippocampus. nih.gov Given that efaroxan also acts as an α2-adrenoceptor antagonist, it is plausible that it may exert similar effects on the outflow of these key monoamine neurotransmitters.

Forced Locomotion Tests (e.g., Treadmill Test)

Forced locomotion tests, such as the treadmill test, are utilized to assess endurance, exercise capacity, and the effects of pharmacological agents on physical performance in animal models. This compound has been evaluated using these models to understand its impact on locomotor functions.

In a study involving Wistar rats, the effects of efaroxan on endurance capacity were evaluated using a locomotor PanLAB treadmill test. The intraperitoneal administration of efaroxan resulted in a significant increase in the running distance compared to the control group. nih.gov Concurrently, a reduction in the number and duration of electric shocks required to motivate the animals to continue running was observed. nih.gov These findings indicate that efaroxan can improve resistance to fatigue during forced running in rats. nih.gov The study also compared efaroxan to another imidazoline receptor antagonist, idazoxan, and noted that the effects of idazoxan on the evaluated parameters were more intense than those of efaroxan in this particular experimental model. nih.gov

Biochemical and Biophysical Characterization Techniques

Radioligand Binding Assays

Radioligand binding assays are fundamental in vitro techniques used to determine the affinity and selectivity of a compound for specific receptors. These assays have been crucial in characterizing the interaction of this compound with its primary targets, namely α2-adrenoceptors and imidazoline receptors.

Studies have consistently demonstrated that efaroxan is a potent and selective antagonist of α2-adrenoceptors. In isolated tissue preparations, efaroxan competitively antagonized the effects of α2-adrenoceptor agonists. For example, in the electrically stimulated rat vas deferens, efaroxan showed a high affinity for α2-adrenoceptors. nih.gov In contrast, its affinity for α1-adrenoceptors, as measured in the rat anococcygeus muscle, was significantly lower, highlighting its selectivity. nih.gov

Efaroxan has also been identified as a selective antagonist for the I1-imidazoline receptor. medchemexpress.com Binding studies using bovine rostral ventrolateral medulla membranes have provided quantitative data on its affinity for both I1-imidazoline and α2-adrenergic receptors. medchemexpress.com

ReceptorPreparationParameterValue
α2-AdrenoceptorRat Vas DeferenspA28.89
α1-AdrenoceptorRat Anococcygeus MusclepA26.03
I1-Imidazoline ReceptorBovine Rostral Ventrolateral MedullaKi0.15 nM
α2-Adrenergic ReceptorBovine Rostral Ventrolateral MedullaKi5.6 nM

Immunological Techniques (e.g., ELISA, Immunofluorescence, Western Blotting)

Immunological techniques are employed to detect, quantify, and localize specific proteins within tissues and cells. In the context of this compound research, these methods can be used to investigate the compound's effects on the expression and regulation of its target receptors and associated signaling proteins.

Immunoblotting, or Western blotting, has been utilized to study the impact of efaroxan on imidazoline receptor proteins. One study investigated the densities of various imidazoline receptor proteins (with molecular masses of approximately 29/30-kDa, 45-kDa, and 66-kDa) in the rat cerebral cortex following chronic treatment with different drugs. nih.gov The findings indicated that chronic treatment with efaroxan, which has a very low affinity for I2-imidazoline receptors, did not alter the immunoreactivity of these imidazoline receptor proteins or the density of I2-sites in the cerebral cortex. nih.gov This suggests that the pharmacological effects of efaroxan are likely not mediated through the regulation of the expression of these particular imidazoline receptor proteins in this brain region.

While specific studies detailing the use of Enzyme-Linked Immunosorbent Assay (ELISA) or immunofluorescence in efaroxan research were not prominent in the reviewed literature, the availability of commercial antibodies for proteins relevant to efaroxan's mechanism of action (such as adrenergic receptors) for use in these techniques suggests their applicability in this field of research. medchemexpress.com These methods could be valuable for quantifying changes in receptor levels in response to efaroxan treatment or for visualizing the cellular and subcellular localization of these receptors in relevant tissues.

Gene and Protein Expression Analysis (e.g., RT-PCR, Expression Cloning)

Studies investigating the effects of this compound at the molecular level have employed techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) to analyze gene expression. For instance, research on pancreatic β-cells has utilized RT-PCR to examine the expression of specific genes following exposure to efaroxan.

In one such study, the expression of the monomeric G-protein, Rhes, was analyzed in islets and BRIN-BD11 cells after treatment with efaroxan. nih.gov Total RNA was extracted from the cells, and the levels of Rhes transcripts were measured using RT-PCR, with β-actin amplification serving as an internal control to ensure RNA integrity and allow for comparative analysis. nih.gov The findings from this research indicated that exposure to efaroxan led to a downregulation of Rhes transcript levels, suggesting that Rhes is an imidazoline-regulated molecule that may play a role in the insulin secretory response induced by efaroxan. nih.gov

This type of analysis, which allows for the quantification of specific mRNA transcripts, provides valuable insights into the cellular mechanisms affected by this compound.

Thermoanalytical Methods (e.g., Differential Scanning Calorimetry, Thermogravimetry, Thermomicroscopy)

Thermoanalytical techniques are crucial in the physicochemical characterization of pharmaceutical compounds like this compound. Methods such as Differential Scanning Calorimetry (DSC), Thermogravimetry (TG), and Thermomicroscopy provide information on properties like melting point, thermal stability, and purity.

A thermal analysis of this compound (C13H17N2O+Cl, M=252.5 g mol-1) has been performed using these techniques. scispace.com DSC, for example, measures the difference in heat flow between a sample and a reference as a function of temperature. This can be used to determine the melting point and purity of the compound. nih.govnih.gov Thermogravimetric analysis measures changes in mass as a function of temperature, providing information about the thermal stability and decomposition of the substance. mdpi.comresearchgate.net

While specific detailed results from a comprehensive thermoanalytical study on this compound were not available in the searched resources, the application of these methods is standard practice in pharmaceutical sciences for characterizing new compounds and ensuring their quality and stability. nih.govnih.govresearchgate.net

Spectroscopic Techniques (e.g., Infrared Spectrometry, X-Ray Diffractometry)

Spectroscopic methods are fundamental in elucidating the chemical structure and solid-state properties of this compound.

Infrared (IR) Spectrometry is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a "fingerprint" of the compound. While a specific IR spectrum for this compound was not found in the search results, this technique is a standard method for the structural characterization of pharmaceutical substances. mhlw.go.jpnihs.go.jp

X-Ray Diffractometry (XRD) is a powerful technique for determining the crystalline structure of a solid. It provides information on the arrangement of atoms and molecules in a crystal lattice, which is crucial for understanding the physical properties of a drug, including its stability and dissolution rate. The application of XRD in pharmaceutical research helps in identifying different polymorphic forms of a drug, which can have significant implications for its therapeutic efficacy.

Chromatographic Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation, identification, and quantification of this compound. sigmaaldrich.comsigmaaldrich.comnih.govforlabs.co.uk This method is widely used in pharmaceutical analysis due to its high resolution, sensitivity, and accuracy.

In studies involving this compound, HPLC is employed to determine the purity of the compound and to analyze its concentration in various samples. For instance, the purity of commercially available this compound is often specified as ≥98% as determined by HPLC. sigmaaldrich.comsigmaaldrich.comforlabs.co.uk

The principle of HPLC involves passing a sample in a high-pressure liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The different components in the sample interact differently with the adsorbent, causing them to separate as they flow through the column.

A typical HPLC analysis of this compound might involve a reversed-phase column, such as an XTerra® RP18 column, with a suitable mobile phase. nih.gov The separated components are then detected by a detector, such as a photodiode array detector, which measures the absorbance of the eluate at a specific wavelength. nih.gov

Below is a table summarizing the application of HPLC in the analysis of this compound based on the available information:

ParameterDescriptionReference
Purity AssayDetermination of the percentage purity of this compound. Often found to be ≥98% or ≥99%. sigmaaldrich.comsigmaaldrich.comforlabs.co.ukrndsystems.com
Analytical SystemAgilent Technologies 1200 liquid chromatography system with an online degasser, binary pump, column oven, and photodiode array detector. nih.gov
ColumnXTerra® RP18, 4.6×100 mm, particle size 3.5 μm. nih.gov
SoftwareAgilent's ChemStation for LC 3D system. nih.gov

Comparative Pharmacological Studies Involving Efaroxan Hydrochloride

Comparison with Other Alpha-2 Adrenoceptor Antagonists (e.g., Idazoxan (B1206943), Atipamezole)

Efaroxan (B1214185), idazoxan, and atipamezole (B1667673) are all recognized as antagonists of alpha-2 adrenoceptors, but they exhibit notable differences in their selectivity and effects. nih.gov Atipamezole, in particular, has demonstrated a high degree of selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors. nih.gov In receptor binding studies, atipamezole showed an alpha-2/alpha-1 selectivity ratio of 8526, which is significantly higher than that of idazoxan, which has a ratio of 27. nih.gov This high selectivity contributes to atipamezole's potent and specific antagonism of both central and peripheral alpha-2 adrenoceptors. nih.gov

Table 1: Comparison of Alpha-2 Adrenoceptor Antagonists
CompoundPrimary Target(s)Alpha-2/Alpha-1 Selectivity RatioNotable Comparative Finding
Efaroxan hydrochlorideAlpha-2 Adrenoceptor, Imidazoline (B1206853) I1 ReceptorData not available in direct comparisonLess intense effect on enhancing locomotor function compared to Idazoxan in one study. researchgate.net
IdazoxanAlpha-2 Adrenoceptor, Imidazoline I2 Receptor27 nih.govMore intense effect on enhancing locomotor function compared to Efaroxan in one study. researchgate.net
AtipamezoleAlpha-2 Adrenoceptor8526 nih.govDemonstrates significantly higher selectivity for alpha-2 over alpha-1 adrenoceptors compared to Idazoxan. nih.gov

Comparison with Other Imidazoline Receptor Ligands (e.g., Moxonidine (B1115), BU 224)

Efaroxan's interaction with imidazoline receptors distinguishes it from purely alpha-2 adrenergic antagonists. It is often used as a tool to investigate the role of I1-imidazoline receptors. For instance, the hypotensive effects of moxonidine, an I1-imidazoline receptor agonist, can be abolished by efaroxan, demonstrating efaroxan's antagonistic action at this receptor subtype. nih.gov

When compared with BU 224, a selective I2-imidazoline receptor ligand, both compounds, along with idazoxan, have been found to potentiate glucose-induced insulin (B600854) release from pancreatic islets. scirp.orgsemanticscholar.org This suggests a shared mechanism of action, likely involving the blockade of ATP-sensitive potassium (KATP) channels. scirp.org However, further research indicates that the insulin-releasing effect of BU 224 also involves additional intracellular pathways linked to Protein Kinase A (PKA) and Protein Kinase C (PKC) activation, a mechanism not attributed to efaroxan. scirp.org This suggests that while both compounds act on imidazoline binding sites to stimulate insulin secretion, the specific sites and downstream signaling pathways may differ. scirp.org

Table 2: Comparison of Imidazoline Receptor Ligands
CompoundPrimary Imidazoline Receptor Subtype InteractionEffect on Moxonidine's Hypotensive ActionMechanism of Insulin Secretion Potentiation
This compoundI1 Antagonist nih.govAntagonizes/Abolishes nih.govKATP channel blockade scirp.org
MoxonidineI1 Agonist nih.govN/A (Agonist)Not applicable in this context
BU 224I2 Ligand scirp.orgData not availableKATP channel blockade plus PKA and PKC activation scirp.org

Comparative Effects on Insulin Secretion with Other Antidiabetic Agents (e.g., Glibenclamide)

Efaroxan's ability to stimulate insulin secretion has led to comparisons with established antidiabetic drugs like the sulfonylurea, glibenclamide. In studies on rats, both efaroxan and glibenclamide were shown to increase plasma insulin levels. nih.gov However, a key difference was that glibenclamide administration was associated with significant hypoglycemia, a property not shared by efaroxan at the doses tested. nih.gov

Both compounds were found to potentiate the slow and fast phases of glucose-stimulated insulin release. nih.gov Interestingly, when administered in combination, efaroxan and glibenclamide produced a greater elevation in insulin release than either drug alone, without exacerbating the hypoglycemia observed with glibenclamide monotherapy. nih.gov This suggests that efaroxan's mechanism of insulin secretion, primarily through alpha-2 adrenoceptor antagonism on pancreatic beta-cells, can be synergistic with the KATP channel-blocking action of sulfonylureas. scirp.org

Table 3: Efaroxan vs. Glibenclamide on Insulin and Glucose Homeostasis in Rats
ParameterEfaroxanGlibenclamideEfaroxan + Glibenclamide Combination
Effect on Plasma InsulinIncreased nih.govIncreased nih.govGreater increase than either compound alone nih.gov
Effect on Plasma GlucoseNo significant effect nih.govMarked hypoglycemia nih.govDid not enhance the hypoglycemia seen with glibenclamide alone nih.gov
Effect on Glucose-Stimulated Insulin ReleasePotentiated nih.govPotentiated nih.govGreater potentiation than either compound alone nih.gov

Synergistic and Antagonistic Interactions with Other Pharmacological Agents (e.g., Ephedrine (B3423809), Agmatine (B1664431), Tramadol)

Efaroxan's interactions with other pharmacological agents have been investigated to understand its broader physiological roles.

Synergistic Interaction with Ephedrine: In studies evaluating endurance performance in rats, the combination of efaroxan and ephedrine resulted in a synergistic effect. nih.gov This combination led to a longer distance traveled and a decrease in the number of electrical shocks needed to motivate the animals to continue running, compared to ephedrine alone. nih.gov This suggests that efaroxan can potentiate the physical effort-related effects of ephedrine. nih.gov

Antagonistic Interaction with Agmatine: Agmatine, an endogenous neuromodulator, has been shown to produce antidepressant-like effects in animal models. These effects are believed to be mediated, at least in part, through imidazoline receptors. sgul.ac.uk Research has demonstrated that the antidepressant-like effects of agmatine can be completely blocked by the pre-treatment with efaroxan. sgul.ac.uk This antagonistic interaction suggests that agmatine's effects are dependent on the activation of I1-imidazoline receptors, which are blocked by efaroxan. sgul.ac.uk

Antagonistic Interaction with Tramadol (B15222): Tramadol is a centrally acting analgesic with a complex mechanism of action that includes weak mu-opioid receptor agonism and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. Studies have also indicated an antidepressant-like effect of tramadol. Research in mice has shown that this antidepressant-like effect of tramadol in the forced swim test is blocked by efaroxan. nih.gov This finding suggests that the antidepressant properties of tramadol are mediated, in part, through a pathway involving imidazoline and/or alpha-2 adrenergic receptors that are antagonized by efaroxan. nih.gov

Table 4: Interactions of this compound with Other Pharmacological Agents
AgentNature of Interaction with EfaroxanObserved EffectProposed Mechanism
EphedrineSynergistic nih.govPotentiation of endurance capacity in rats. nih.govCombined effects on adrenergic and imidazoline systems influencing motor activity. nih.gov
AgmatineAntagonistic sgul.ac.ukEfaroxan blocks the antidepressant-like effects of agmatine. sgul.ac.ukBlockade of I1-imidazoline receptors by efaroxan, preventing agmatine's action. sgul.ac.uk
TramadolAntagonistic nih.govEfaroxan blocks the antidepressant-like effect of tramadol in the mouse forced swim test. nih.govBlockade of imidazoline I1 and/or alpha-2 adrenoceptors involved in tramadol's antidepressant-like pathway. nih.gov

Translational Implications and Future Research Directions

Therapeutic Potential in Specific Disease Management

Efaroxan (B1214185) hydrochloride's unique pharmacological profile as a potent and selective α2-adrenoceptor antagonist and an I1-imidazoline receptor antagonist has led to its investigation across a spectrum of therapeutic areas. Research has explored its potential utility in metabolic, neurodegenerative, cardiovascular, and gastrointestinal disorders, among others. This section delves into the translational implications and future research directions stemming from these investigations.

Type 2 Diabetes Mellitus: Reappraisal of α2A-Adrenergic Antagonism

Efaroxan hydrochloride has been identified as a compound with notable antidiabetic activity, primarily through its antagonism of α2-adrenoceptors. patsnap.com This mechanism is significant because α2A-adrenergic activation is known to inhibit insulin (B600854) secretion. Consequently, blocking these receptors is a logical strategy for enhancing insulin release to combat hyperglycemia.

Research has demonstrated that efaroxan can increase plasma insulin levels in both fed and fasted states. patsnap.com A key study sought to dissect the precise mechanism of its antihyperglycemic action by comparing the effects of its racemate ((±)-efaroxan) and its pure enantiomers, (+)-efaroxan and (-)-efaroxan. rti.org The findings strongly suggest that the antihyperglycemic potency of the commonly used racemic mixture is almost entirely attributable to the α2-antagonistic activity of the (+)-efaroxan enantiomer. rti.org In experiments with isolated pancreatic islets, (+)-efaroxan was substantially more effective at counteracting the inhibitory effects of an α2-agonist (UK14,304) on insulin release compared to (-)-efaroxan. rti.org In vivo, (+)-efaroxan improved oral glucose tolerance at doses 100-fold lower than its counterpart. rti.org

Interestingly, the research also revealed a secondary mechanism of action. At high doses, (-)-efaroxan exhibited antihyperglycemic effects through a different pathway, likely involving the modulation of ATP-dependent K+ (KATP) channels in insulin-secreting cells. rti.orgnih.gov Efaroxan has been shown to be an effective blocker of KATP channels, which promotes insulin secretion independently of its adrenoceptor antagonism. nih.gov These dual mechanisms have prompted a call for the reappraisal of α2A-antagonistic compounds in treating type 2 diabetes, especially for patient subpopulations with congenitally higher levels of α2A-adrenergic activation that contribute to the disease's pathophysiology. rti.org

EnantiomerPrimary Mechanism of ActionPotency in Counteracting α2-AgonistPotency in Improving Glucose Tolerance
(+)-Efaroxan α2-Adrenergic AntagonismHighHigh (effective at low doses)
(-)-Efaroxan KATP Channel ModulationLowLow (effective only at high doses)

Neurodegenerative Conditions: Focus on Cortical Acetylcholine (B1216132) and Cognitive Deficits

The noradrenergic system plays a crucial role in modulating the cortical cholinergic system, which is vital for cognitive functions such as attention and memory. A deficit in the neurotransmitter acetylcholine is a well-established factor in the cognitive decline seen in neurodegenerative conditions like Alzheimer's disease. nih.govwikipedia.org This has led researchers to investigate whether enhancing acetylcholine release could be a viable therapeutic strategy.

Studies using in vivo microdialysis in rats have shown that the selective α2-adrenoceptor antagonist (+)-efaroxan can significantly augment the release of cortical acetylcholine. nih.gov The administration of (+)-efaroxan produced a dose-dependent increase in acetylcholine outflow, with effects persisting for up to three hours. nih.gov This effect was stereospecific, highlighting the specific action of the (+) enantiomer. nih.gov The findings demonstrate that α2-adrenoceptors are involved in the regulation of cortical acetylcholine release and that their blockade by compounds like (+)-efaroxan could potentially compensate for cholinergic deficits. nih.gov

This line of research suggests that efaroxan may hold therapeutic potential in disorders characterized by deficient cortical acetylcholine release and associated cognitive deficits. nih.gov However, its clinical utility in a specific neurodegenerative condition was tested in a study involving patients with progressive supranuclear palsy. In this prospective, randomized, double-blind, placebo-controlled trial, efaroxan did not produce any significant improvement in motor assessment criteria, leading the authors to conclude that α2-receptor blockade may not be a useful strategy for this particular disease. nih.gov

Pain Management and Opioid-Related Disorders

Emerging research has identified imidazoline (B1206853) receptors, particularly the I2 subtype, as a promising new target for analgesics. rti.orgnih.gov Ligands acting on I2 receptors have shown efficacy in animal models of tonic inflammatory and neuropathic pain, which are often challenging to treat. rti.orgnih.gov This suggests a potential role for imidazoline receptor modulators in the management of chronic pain. nih.gov

Furthermore, I2 receptor ligands have demonstrated a valuable interaction with opioid analgesics. Studies have shown that they can enhance the analgesic effects of opioids in both acute and chronic pain settings. nih.gov Crucially, the concurrent administration of I2 receptor ligands with morphine has been found to prevent or attenuate the development of opioid tolerance. nih.gov This is a significant finding, as tolerance diminishes the effectiveness of opioids over time, often requiring dose escalation and increasing the risk of adverse effects and dependence. mdpi.comnih.gov By preventing tolerance, these compounds could serve as important therapeutic coadjuvants in the long-term management of chronic pain with opiates. nih.gov

While direct studies on efaroxan as a primary analgesic are limited, its activity at imidazoline receptors places it within this class of potentially pain-modulating compounds. researchgate.net Research on other I2 ligands has shown that their antihyperalgesic effects in rat models of inflammatory and neuropathic pain were attenuated by the I2 receptor antagonist idazoxan (B1206943), confirming the receptor's role. nih.gov The potential for efaroxan and similar compounds to be used as monotherapy for certain pain states or as an adjunct to opioid therapy to improve efficacy and reduce tolerance warrants further investigation. rti.org

Therapeutic StrategyInvestigated EffectRelevant Receptor Target
Monotherapy Attenuation of chronic inflammatory and neuropathic painImidazoline I2 Receptor
Adjunct to Opioids Enhancement of opioid-induced analgesiaImidazoline I2 Receptor
Adjunct to Opioids Prevention or attenuation of opioid toleranceImidazoline I2 Receptor

Cardiovascular Disorders

Efaroxan's interaction with both α2-adrenergic and I1-imidazoline receptors suggests its potential relevance in cardiovascular regulation. medchemexpress.com Research has confirmed the presence of I1-imidazoline receptors in the cardiac tissues of various species, including in the atria and ventricles. nih.gov Notably, the density of these I1-receptors is significantly increased in the hearts of hypertensive rats and in human ventricles from patients with heart failure. nih.gov This upregulation in disease states implies that these receptors are involved in cardiovascular pathophysiology, making them a potential therapeutic target. nih.gov

As an I1-antagonist, efaroxan has been used experimentally to probe the function of this system. nih.gov In a study investigating the antihypertensive action of the compound allantoin (B1664786) in spontaneously hypertensive rats, efaroxan was used as a blocking agent. nih.gov The administration of allantoin, an I1-receptor agonist, led to a dose-dependent reduction in mean arterial pressure, heart rate, and cardiac contractility. nih.gov Pre-treatment with efaroxan completely extinguished these antihypertensive and cardiodepressive effects, confirming that the actions of allantoin were mediated through the I1-imidazoline receptor that efaroxan blocks. nih.gov

These findings highlight the role of the I1-imidazoline receptor system in blood pressure control and cardiac function. While α2-adrenergic agonists are known to cause hypotension and bradycardia, nih.govcochrane.org the distinct actions mediated through I1-receptors present an alternative pathway for cardiovascular drug development. The ability of efaroxan to antagonize these effects underscores its utility as a research tool and points to the potential for selective I1-antagonists or agonists in managing cardiovascular disorders like hypertension and heart failure. nih.govmedscape.com

Gastrointestinal Conditions

The therapeutic potential of efaroxan has also been explored in the context of gastrointestinal function, specifically concerning gastric acid secretion and mucosal protection. nih.gov This research has focused on its ability to antagonize the effects of I1-imidazoline receptor agonists, such as moxonidine (B1115), which are known to have potent antigastric secretory and gastroprotective properties. nih.gov The regulation of gastric acid involves a complex interplay of neural (acetylcholine) and hormonal (gastrin, histamine) signals. youtube.comyoutube.com

A study in rats investigated whether efaroxan could block the effects of moxonidine on gastric acid output and stress-induced mucosal injury. nih.gov When moxonidine was administered peripherally (intraperitoneally), it significantly reduced basal acid secretion and increased protective gastric adherent mucus levels in rats subjected to cold-restraint stress. nih.gov Pretreatment with peripherally administered efaroxan significantly blocked both of these effects: the antigastric secretory action and the mucus-preserving, gastroprotective action of moxonidine. nih.gov

Interestingly, when moxonidine was administered centrally (intracerebroventricularly), its antisecretory effect was not blocked by peripherally administered efaroxan. nih.gov This suggests that imidazoline receptors located in the central nervous system and those located peripherally may represent two distinct sites associated with gastroprotection. nih.gov The ability of efaroxan to act as an antagonist at these peripheral receptors demonstrates a clear modulatory role in gastric function, indicating that the imidazoline receptor system could be a target for treating acid-related gastrointestinal conditions. nih.gov

Strategies for Cardiac Regeneration

The adult mammalian heart has a very limited capacity to regenerate after injury, such as a myocardial infarction, leading to scar formation and heart failure. nih.gov A major goal in modern cardiac biology is to develop new therapeutic strategies that can stimulate the proliferation of existing cardiomyocytes to repair the damaged heart. frontiersin.org

One area of investigation involves modulating signaling pathways that control the cardiomyocyte cell cycle. Research in neonatal mice has indicated that inhibition of the adrenergic receptor (AR) pathway can promote cardiomyocyte regeneration. frontiersin.org Efaroxan is a potent α2-adrenergic receptor antagonist, placing it within a class of drugs that modulate the broader adrenergic system. wikipedia.org The α2-adrenergic receptor's primary function is to inhibit the release of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system. wikipedia.org

While the general inhibition of adrenergic signaling has been linked to enhanced regenerative capacity in the neonatal heart, the specific role of α2-adrenergic receptor antagonism by compounds like efaroxan in adult cardiac regeneration has not been directly investigated. frontiersin.org Current advanced strategies for cardiac regeneration focus on other targets, such as inhibiting transcription factors like Meis1 and Hoxb13 or modulating the Hippo pathway. nih.govtexasheart.orgbohrium.com The potential for α2-adrenergic blockade to contribute to cardiac repair by influencing cardiomyocyte proliferation or the post-injury cellular environment remains a direction for future research.

Identification of Novel Binding Sites and Signaling Pathways

This compound is primarily recognized for its interaction with α2-adrenergic and I1-imidazoline receptors. clinicaltrials.gov However, ongoing research continues to unveil a more complex pharmacological profile, identifying novel binding sites and elucidating associated signaling pathways. A significant area of investigation has been its effects on pancreatic β-cells and insulin secretion.

One notable finding is the interaction of efaroxan with a distinct imidazoline binding site associated with ATP-sensitive potassium (KATP) channels in pancreatic β-cells. exelixismedicalaffairs.com This interaction is crucial for its insulin secretagogue activity. exelixismedicalaffairs.com Studies have shown that while the two enantiomers of efaroxan are equally effective in counteracting the inhibition of insulin release induced by the KATP channel opener diazoxide (B193173), the (+)-efaroxan enantiomer is significantly more potent in reversing the effects of the α2-agonist UK14,304. clinicaltrials.gov This suggests that while both enantiomers interact with the KATP channel-associated site, the α2-adrenergic antagonistic activity is primarily attributed to the (+)-enantiomer. clinicaltrials.gov

The signaling pathway coupled to the I1-imidazoline receptor has also been a focus of research. Activation of the I1-imidazoline receptor by an agonist leads to the production of the second messenger diacylglycerol. clinicaltrials.gov This process is thought to occur through the direct activation of phosphatidylcholine-selective phospholipase C. clinicaltrials.gov Efaroxan, acting as an I1-imidazoline receptor antagonist, would therefore interfere with this signaling cascade. clinicaltrials.gov

Furthermore, there is evidence suggesting that efaroxan may have effects independent of its action on KATP channels. For instance, it has been observed to potentiate glucose-induced insulin secretion in pancreatic β-cells without modulating KATP channel activity, hinting at the existence of an alternative, KATP channel-independent pathway.

Structure-Activity Relationship Studies for Efaroxan Derivatives and Analogs

The exploration of the structure-activity relationships (SAR) of efaroxan has been a key area of research aimed at developing more potent and selective ligands for imidazoline and α2-adrenergic receptors. These studies involve systematic modifications of the efaroxan molecule to understand how different chemical moieties influence its binding affinity and functional activity.

Key modifications have been made to both the benzene (B151609) ring and the imidazoline ring of the efaroxan structure. exelixismedicalaffairs.com For instance, substitutions at the 5-position of the benzene ring with amino-, nitro-, or azide- groups were found to not significantly impact the functional interaction of the ligand with the islet imidazoline binding site. exelixismedicalaffairs.com This suggests a degree of tolerance for substitution at this position, which could be exploited for attaching reporter groups or for modifying the physicochemical properties of the molecule without compromising its primary activity at this site.

Conversely, modifications to the imidazoline ring have been shown to have a profound effect on the compound's activity. exelixismedicalaffairs.com The conversion of the imidazoline ring to an imidazole (B134444) to create 2-(2-ethyl-2,3-dihydrobenzo[b]furan-2-yl)-1H-imidazole (KU14R) resulted in a complete loss of its insulin secretagogue activity. exelixismedicalaffairs.com Interestingly, this analog, KU14R, acted as an imidazoline antagonist, effectively blocking the secretory responses to other imidazoline compounds and inhibiting the blockade of β-cell KATP channels by efaroxan in patch-clamp experiments. exelixismedicalaffairs.com This highlights the critical role of the intact imidazoline ring for the agonistic activity at the β-cell imidazoline site.

The table below summarizes the key findings from SAR studies on efaroxan derivatives:

Modification SiteSubstituent/ModificationEffect on ActivityReference
5-position of the benzene ringAmino-, nitro-, or azide- groupsNo significant effect on functional interaction with the islet imidazoline binding site exelixismedicalaffairs.com
Imidazoline ringConversion to an imidazole ring (KU14R)Loss of secretagogue activity; becomes an imidazoline antagonist exelixismedicalaffairs.com

These SAR studies are instrumental in guiding the rational design of new efaroxan analogs with improved selectivity and desired pharmacological profiles, potentially separating the α2-adrenergic and imidazoline-mediated effects to create more targeted therapies.

Preclinical and Clinical Trial Considerations for this compound

The translational potential of this compound from bench to bedside necessitates a thorough evaluation through preclinical studies and, subsequently, well-designed clinical trials.

Preclinical Findings:

Preclinical investigations have provided valuable insights into the in vivo effects of efaroxan. In a study involving rats, efaroxan, in combination with ephedrine (B3423809), was found to potentiate endurance performance and enhance antioxidant activity. This suggests a potential role for efaroxan in modulating physical performance and oxidative stress, although the direct clinical relevance of this specific combination is yet to be determined.

Another significant area of preclinical research has been the antihyperglycemic properties of efaroxan. A study in mice demonstrated that the antihyperglycemic potency of (±)-efaroxan is primarily due to its α2-adrenergic antagonism. clinicaltrials.gov The study also revealed that at higher doses, efaroxan can lower blood glucose through a different, yet to be fully elucidated, mechanism. clinicaltrials.gov The distinct activities of the (+)- and (-)-enantiomers of efaroxan in this study underscore the importance of stereospecificity in its pharmacological effects and the need for further investigation into the actions of each enantiomer. clinicaltrials.gov

Clinical Trial Considerations:

Despite the promising preclinical findings, particularly concerning its potential as an antidiabetic agent, publicly available information on extensive clinical trials specifically for this compound is limited based on recent searches. The progression of any therapeutic agent into clinical trials requires careful consideration of several factors, including:

Target Population: Identifying the specific patient populations that would most benefit from efaroxan's mechanism of action is crucial. For its antihyperglycemic effects, this could include subpopulations of patients with type 2 diabetes who have a congenitally higher level of α2A-adrenergic activation. clinicaltrials.gov

Biomarker Development: The identification of predictive biomarkers could help in patient selection and in monitoring the therapeutic response to efaroxan.

Dose-Ranging Studies: Establishing a safe and effective dose range in humans is a primary objective of early-phase clinical trials.

Long-Term Safety: Evaluating the long-term safety profile of efaroxan is essential, especially if it is being considered for chronic conditions like type 2 diabetes.

While the preclinical data for efaroxan are encouraging, the lack of readily accessible clinical trial data indicates that its journey to becoming a clinically approved therapeutic agent may still be in its early stages or may have encountered challenges that are not publicly documented. Further research and transparent reporting of clinical trial outcomes are necessary to fully assess the therapeutic potential of this compound in humans.

Emerging Research Hypotheses and Unexplored Areas

The existing body of research on this compound has laid a foundation for several emerging hypotheses and has highlighted unexplored areas that warrant further investigation. These future research directions could unlock new therapeutic applications for efaroxan and its derivatives.

Reappraisal of α2A-Adrenergic Antagonism for Type 2 Diabetes:

A compelling future direction is the re-evaluation of α2A-adrenergic antagonism as a therapeutic strategy for type 2 diabetes. clinicaltrials.gov Research has suggested that a subpopulation of patients may have a genetic predisposition leading to higher α2A-adrenergic activation, which contributes to the pathophysiology of the disease. clinicaltrials.gov Efaroxan, as an α2A-adrenergic antagonist, could be particularly effective in this specific patient group. Future research should focus on identifying these patients through genetic screening and conducting targeted clinical trials to assess the efficacy of efaroxan in this personalized medicine approach.

Exploring Off-Target Effects and Polypharmacology:

The use of computational methods like reverse docking has opened up the possibility of identifying potential off-target binding sites for efaroxan. This leads to the hypothesis that some of the observed effects of efaroxan, including its side effect profile, may be due to its interaction with other receptors or signaling pathways. A deeper investigation into the polypharmacology of efaroxan could reveal novel therapeutic opportunities or provide a more complete understanding of its mechanism of action.

Neuropsychiatric and Cognitive Applications:

Preclinical studies have indicated that imidazoline receptor antagonists, including efaroxan, may influence cognitive functions, behavior, and motor activity. This raises the hypothesis that efaroxan could have therapeutic potential in neuropsychiatric disorders. Unexplored areas include its potential effects on learning and memory, anxiety, depression, and neurodegenerative diseases. Further preclinical and, eventually, clinical studies are needed to explore these possibilities.

Modulation of Oxidative Stress and Cellular Protection:

The finding that efaroxan can enhance antioxidant activity in preclinical models suggests a potential role in conditions associated with oxidative stress. This is a largely unexplored area for efaroxan. Future research could investigate its protective effects in models of ischemia-reperfusion injury, neuroinflammation, and other inflammatory conditions where oxidative damage plays a significant role.

Interaction with Other Cellular Pathways:

The observation that efaroxan can enhance DNA damage induced by interleukin-1β in certain cell lines, which contradicts its protective effects in other models, presents a research puzzle. This suggests that efaroxan's effects may be highly context-dependent and could involve interactions with various cellular stress and signaling pathways. Elucidating the mechanisms behind these differential effects is a critical area for future research.

Q & A

Q. What experimental design considerations are critical for optimizing in vitro dissolution profiles of this compound formulations?

  • Methodological Answer : Employ a factorial design (e.g., 2³ full factorial) to test variables like excipient ratio (e.g., lactose vs. MCC), compression force, and disintegrant concentration. Use USP Apparatus II (paddle) at 50 rpm, pH 6.8 phosphate buffer. Analyze dissolution kinetics via Higuchi or Korsmeyer-Peppas models. Validate with ANOVA (p < 0.05 for significant factors) .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus. Incorporate parameters such as permeability (Caco-2 assays), plasma protein binding (ultrafiltration), and hepatic extraction ratio (microsomal incubations). Validate models with observed AUC and Cmax data from preclinical trials .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/ED₅₀ values. Apply Akaike Information Criterion (AIC) for model selection. For skewed distributions, apply Box-Cox transformations. Report confidence intervals and use bootstrap resampling (≥1000 iterations) to assess robustness .

Q. How can researchers design studies to evaluate the long-term neurotoxic effects of this compound?

  • Methodological Answer : Implement longitudinal rodent studies with histopathological endpoints (e.g., hippocampal neuron counts via Nissl staining). Use Morris Water Maze for cognitive assessment and ELISA for neuroinflammation markers (e.g., TNF-α, IL-6). Apply mixed-effects models to account for inter-subject variability and censored data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efaroxan hydrochloride
Reactant of Route 2
Efaroxan hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。